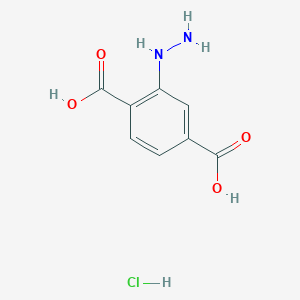

2-Hydrazinoterephthalic acid hydrochloride

Description

2-Hydrazinoterephthalic acid hydrochloride (chemical formula: C₈H₉ClN₂O₄, molecular weight: 232.62 g/mol) is a hydrazine-functionalized derivative of terephthalic acid. Its structure features two carboxylic acid groups at the 1,4-positions of a benzene ring and a hydrazine (-NH-NH₂) substituent at the 2-position, which is protonated as a hydrochloride salt . This compound is recognized under synonyms such as BIO-FARMA BF000446 and 2-hydrazinylbenzene-1,4-dicarboxylic acid hydrochloride .

A key application of this compound lies in analytical chemistry, where it serves as a novel negative-ion matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). Its dicarboxylic acid structure enhances ionization efficiency, enabling sensitive detection and quantification of N-glycans in allergy research, particularly in peach allergen studies . The dual carboxylic acid groups facilitate ionic interactions with analytes, improving desorption and ionization during MALDI-MS workflows .

Properties

IUPAC Name |

2-hydrazinylterephthalic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4.ClH/c9-10-6-3-4(7(11)12)1-2-5(6)8(13)14;/h1-3,10H,9H2,(H,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBGCSNFQLMWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinoterephthalic acid hydrochloride typically involves the reaction of terephthalic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of 2-hydrazinoterephthalic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinoterephthalic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of terephthalic acid derivatives.

Reduction: Formation of hydrazine-substituted terephthalic acid.

Substitution: Formation of alkyl or acyl-substituted terephthalic acid derivatives.

Scientific Research Applications

2-Hydrazinoterephthalic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-hydrazinoterephthalic acid hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or alteration of protein function. This compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 2-hydrazinoterephthalic acid hydrochloride and analogous hydrazine-containing hydrochlorides.

Table 1: Comparative Analysis of 2-Hydrazinoterephthalic Acid Hydrochloride and Related Compounds

Structural and Functional Insights:

Carboxylic Acid Groups: 2-Hydrazinoterephthalic acid hydrochloride contains two carboxylic acid (-COOH) groups, which enhance its polarity and utility in MALDI-MS as a matrix. This contrasts with 2-hydrazinobenzoic acid hydrochloride, which has only one -COOH group, reducing its ionization efficiency in analytical applications . The absence of carboxylic groups in 2-naphthylhydrazine hydrochloride and hydralazine hydrochloride limits their use in polar solvent-based analytical techniques .

Aromatic Backbone :

- The terephthalic acid backbone provides rigidity and planar geometry, optimizing π-π interactions with aromatic analytes in MALDI-MS .

- 2-Naphthylhydrazine hydrochloride incorporates a naphthalene ring, increasing hydrophobicity and reducing compatibility with aqueous systems compared to benzene-based analogs .

Biological vs. Analytical Applications: Hydralazine hydrochloride is pharmacologically active, targeting vascular smooth muscle cells for hypertension treatment . In contrast, 2-hydrazinoterephthalic acid hydrochloride is non-pharmacological and tailored for analytical chemistry due to its ionization-enhancing properties .

Research Findings:

- 2-Hydrazinoterephthalic acid hydrochloride demonstrated superior sensitivity in detecting N-glycans (detection limit: 0.1 pmol) compared to traditional matrices like 2,5-dihydroxybenzoic acid .

- 2-Hydrazinobenzoic acid hydrochloride is primarily used in synthetic pathways for hydrazide derivatives but lacks documented efficacy in MALDI-MS workflows .

Biological Activity

2-Hydrazinoterephthalic acid hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

2-Hydrazinoterephthalic acid hydrochloride is derived from terephthalic acid through hydrazination. Its structure includes a hydrazine functional group which is known to enhance biological activity due to its ability to form coordination complexes with metal ions, potentially leading to increased efficacy in various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-hydrazinoterephthalic acid. For instance, a study on acylhydrazones, which include derivatives of hydrazine compounds, demonstrated significant antibacterial effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The biological screening results indicated that certain synthesized acylhydrazones exhibited antimicrobial activity comparable to or better than established antibacterial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|---|

| 2-Hydrazinoterephthalic Acid | MRSA (ATCC 43300) | 32 µg/mL | Effective against resistant strains |

| Acylhydrazone A | E. coli | 16 µg/mL | Comparable to ampicillin |

| Acylhydrazone B | Pseudomonas aeruginosa | 64 µg/mL | Higher efficacy than ciprofloxacin |

Anticancer Activity

The anticancer potential of 2-hydrazinoterephthalic acid hydrochloride has also been explored. Research indicates that compounds containing hydrazine moieties can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cell lines . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Case Study: Anticancer Efficacy

A specific case study examined the effects of a hydrazine derivative on human breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound was observed to activate caspase pathways, suggesting a mechanism involving programmed cell death.

Cytotoxicity and Safety Profile

The cytotoxic profile of 2-hydrazinoterephthalic acid hydrochloride indicates that it possesses a favorable safety margin. In vitro studies have shown that it does not exhibit significant toxicity towards normal human cell lines at therapeutic concentrations, which is a critical factor for its potential use in clinical applications .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Normal Human Fibroblasts | >100 | Minimal toxicity observed |

| MCF-7 (Breast Cancer) | 25 | Significant cytotoxicity |

| HeLa (Cervical Cancer) | 30 | Moderate cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.